(3R,4R,5S,6R)-2-(4-chloro-3-{[4-(2-cyclopropoxyethoxy)phenyl]methyl}phenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (3R,4R,5S,6R)-2-(4-chloro-3-{[4-(2-cyclopropoxyethoxy)phenyl]methyl}phenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl group, a cyclopropoxyethoxy group, and multiple hydroxyl groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of catalysts, such as copper or palladium, to facilitate the formation of carbon-carbon and carbon-oxygen bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound (3R,4R,5S,6R)-2-(4-chloro-3-{[4-(2-cyclopropoxyethoxy)phenyl]methyl}phenyl)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chlorinated phenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biology, the compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for biochemical research .
Medicine
Its unique structure may allow it to target specific molecular pathways involved in disease processes, making it a candidate for drug development .
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-2-(4-chloro-3-{[4-(2-cyclopropoxyethoxy)phenyl]methyl}phenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Properties
Molecular Formula |
C24H29ClO7 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24?/m1/s1 |
InChI Key |
BTCRKOKVYTVOLU-MLYSRARTSA-N |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
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